Anti-inflammatory Activity: NF-κB and MAPK Pathway Modulation
A derivative of the target compound, yuwen02f1, demonstrates anti-inflammatory activity by blocking ROS formation, NF-κB, and MAPK activation [1]. This is a differentiated mechanism compared to common COX-2 selective inhibitors like celecoxib, which primarily target prostaglandin synthesis. While quantitative IC50 data for yuwen02f1 against specific kinases was not available in the search results, the study confirms its ability to decrease phosphorylation of MAPK molecules (ERK1/2, JNK, and p38) and attenuate IκBα degradation in LPS-stimulated phagocytes [1].
| Evidence Dimension | Inhibition of LPS-induced inflammatory mediators |
|---|---|
| Target Compound Data | Yuwen02f1 (a derivative) decreases the release of TNFα and IL-6, nitric oxide, and ROS; inhibits phosphorylation of MAPK molecules (ERK1/2, JNK, p38); and attenuates IκBα degradation and NF-κB expression [1]. |
| Comparator Or Baseline | Celecoxib (COX-2 inhibitor) primarily inhibits prostaglandin synthesis, with an IC50 of 0.04 µM for COX-2 and 15 µM for COX-1 [2]. |
| Quantified Difference | Different mechanism: yuwen02f1 acts upstream on ROS/NF-κB/MAPK pathways, whereas celecoxib inhibits the COX-2 enzyme. Quantitative comparison of pathway-specific inhibition is not available from the provided data. |
| Conditions | LPS-stimulated murine phagocytes and in vivo models of LPS-induced sepsis and adjuvant-induced arthritis [1]. |
Why This Matters
For researchers developing therapies for inflammatory diseases where COX-2 inhibition is insufficient or contraindicated, a compound that modulates NF-κB and MAPK pathways offers a distinct and potentially complementary therapeutic approach.
- [1] Hsu CC, Lien JC, Chang CW, Chang CH, Kuo SC, Huang TF. Yuwen02f1 suppresses LPS-induced endotoxemia and adjuvant-induced arthritis primarily through blockade of ROS formation, NFkB and MAPK activation. Biochem Pharmacol. 2013 Feb 1;85(3):385-95. doi: 10.1016/j.bcp.2012.11.002. Epub 2012 Nov 9. PMID: 23142712. View Source
- [2] Celecoxib. PubChem. National Center for Biotechnology Information. Accessed 2026. View Source
